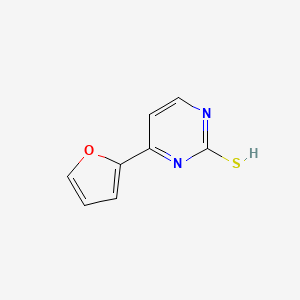

4-(furan-2-yl)pyrimidine-2-thiol

Description

Properties

IUPAC Name |

4-(furan-2-yl)pyrimidine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c12-8-9-4-3-6(10-8)7-2-1-5-11-7/h1-5H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXHXJRIPUVEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=NC(=NC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones, has been adapted to produce 4-(furan-2-yl)pyrimidine-2-thiol derivatives. In this method, furan-2-carbaldehyde (1 ), methyl acetoacetate (2a-e ), and thiourea undergo cyclocondensation in ethanol under reflux, catalyzed by FeCl₃. The reaction proceeds via imine formation, followed by nucleophilic attack of the thiourea sulfur on the activated carbonyl, yielding 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters (3a-e ).

Optimization and Limitations

-

Catalyst Screening : FeCl₃ outperforms other Lewis acids (e.g., ZnCl₂) due to its strong electrophilic activation of the aldehyde.

-

Solvent Effects : Ethanol ensures solubility of thiourea and moderate reflux temperatures (78°C).

-

Yield Constraints : Steric hindrance from bulkier esters (e.g., tert-butyl) reduces yields to 53%.

Enone-Thiourea Cyclization Approach

Synthesis of α,β-Unsaturated Ketone Precursors

A two-step protocol begins with Claisen-Schmidt condensation of furfural and 4-nitroacetophenone to form (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (FNBA ). This enone reacts with thiourea in ethanolic NaOH under reflux, inducing cyclization to yield 4-(4-nitrophenyl)-6-(furan-2-yl)pyrimidine-2-thiol (TPFN ).

Key Reaction Parameters:

Adaptability for Target Compound

To synthesize this compound (without the nitro group), alternative ketones (e.g., acetone) may replace 4-nitroacetophenone. However, this modification remains unexplored in the literature.

Aza-Michael Addition/Nucleophilic Addition/Aromatization Tandem Reaction

Divinyl Ketone-Thiourea Coupling

Divinyl ketones (1 ), when treated with thiourea and KOH in ethanol at 80°C, undergo aza-Michael addition, nucleophilic attack, and aromatization to form 4-arylethyl-6-arylpyrimidine-2-thiols. While the cited examples focus on aryl substituents, substituting one vinyl group with furan could theoretically yield the target compound.

Table 2. Optimization of Tandem Reaction Conditions

| Base | Solvent | Yield (%) |

|---|---|---|

| KOH | EtOH | 86 |

| NaOH | MeOH | 79 |

| KOBut | THF | 68 |

Mechanistic Insights

-

Aza-Michael Addition : Thiourea attacks the β-carbon of the divinyl ketone.

-

Cyclization : Intramolecular nucleophilic attack forms the pyrimidine core.

-

Aromatization : Dehydration yields the fully conjugated thiol.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)pyrimidine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.

Substitution: The furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Corresponding thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(furan-2-yl)pyrimidine-2-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)pyrimidine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Key Properties :

- Spectral Data : IR spectra show characteristic thiol S-H stretching at ~2500 cm⁻¹ and furan C-O-C vibrations at ~1213 cm⁻¹. ¹H NMR signals for the furan protons appear at 5.1–5.3 ppm .

- Applications : Demonstrates antimicrobial activity against Bacillus subtilis and Candida spp., with structural modifications (e.g., nitro groups) enhancing potency .

Structural and Electronic Differences

Key Observations :

- Electron-withdrawing groups (CF₃, Cl) increase thiol acidity and metal-binding affinity, as seen in Pt(III) complexes .

- Furan’s electron-donating nature enhances aromatic π-π interactions, useful in materials science .

Key Observations :

- Microwave synthesis (e.g., for 2-aminopyrimidines) reduces reaction times from hours to minutes .

- Pt complexes with pyrimidine-thiols require careful stoichiometry to avoid byproducts .

Key Observations :

- Nitro and chloro substituents enhance antimicrobial and anticancer activities but may increase toxicity .

- The thiol group’s chelating ability is exploited in environmental chemistry for heavy metal removal .

Physicochemical Properties

Key Observations :

Q & A

Q. What are the standard synthetic routes for preparing 4-(furan-2-yl)pyrimidine-2-thiol?

Methodological Answer: The compound is typically synthesized via one-pot multicomponent reactions or tandem aza-Michael addition/nucleophilic addition/aromatization . For example:

- One-pot synthesis : Reacting furan-2-carbaldehyde with thiourea and appropriate ketones under basic conditions (e.g., sodium ethoxide) yields the pyrimidine-2-thiol core. Cyclization is achieved via reflux in ethanol .

- Tandem reactions : Divinyl ketones and thiourea react in a three-step sequence to form 4-(furan-2-yl)-6-arylpyrimidine-2-thiol derivatives, with yields up to 74% .

Q. Key Optimization Parameters :

- Temperature control (reflux vs. room temperature).

- Base selection (NaOH, KOH, or sodium ethoxide).

- Solvent choice (methanol, ethanol, or water).

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Multimodal characterization is essential:

- NMR Spectroscopy : Distinct signals include δ ~7.6 ppm (furan protons) and δ ~170 ppm (C=S in ¹³C NMR). The thiol (-SH) proton is often absent in NMR due to tautomerization .

- IR Spectroscopy : Peaks at ~1573 cm⁻¹ (C=N stretching) and ~689 cm⁻¹ (C-S bond) confirm the pyrimidine-thiol structure .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX software) resolves bond lengths (C-S ≈ 1.68 Å) and confirms planar geometry .

Critical Note : Tautomeric equilibria (thiol ↔ thione) require careful interpretation of spectral data .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to:

- Calculate HOMO-LUMO gaps (related to reactivity).

- Map electrostatic potential surfaces (nucleophilic/electrophilic sites).

- Simulate UV-Vis spectra (TD-DFT) for comparison with experimental data.

Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental results .

Software Tools : Gaussian, ORCA, or NWChem with 6-31G(d,p) basis sets.

Q. What strategies enhance the antimicrobial activity of furan-pyrimidine-thiol derivatives?

Methodological Answer: Structural modifications improve bioactivity:

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-nitrophenyl position increases potency against Bacillus subtilis (MIC ≤ 25 µg/mL) .

- Hybrid Scaffolds : Conjugation with thiazolidinones (e.g., 3-((4-(furan-2-yl)pyrimidin-2-yl)amino)thiazolidin-2-ones) enhances antifungal activity via synergistic effects .

- Mechanistic Insights : Derivatives inhibit enzymes like dihydrofolate reductase (DHFR) or disrupt microbial cell walls .

Q. Experimental Validation :

Q. How does this compound serve as a building block in heterocyclic synthesis?

Methodological Answer: The thiol group undergoes nucleophilic substitution or oxidative coupling :

- With Hydrazine : Forms hydrazinylpyrimidines, precursors to triazolo- or oxadiazolo-pyrimidines .

- With Alkyl Halides : Synthesizes thioethers (e.g., 2-((pyrimidin-2-yl)thio)acetic acid) for coordination polymers .

- Cyclocondensation : Reacts with aldehydes to yield fused heterocycles (e.g., benzofuropyrimidines) .

Q. Reaction Conditions :

Q. What are the safety considerations for handling this compound?

Methodological Answer: Material Safety Data Sheet (MSDS) Guidelines :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : In amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Q. Risk Mitigation :

- Neutralize spills with 5% acetic acid.

- Avoid contact with strong oxidizers (risk of exothermic decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.